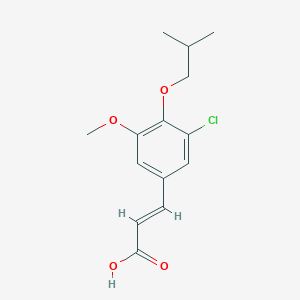
(2E)-3-(3-chloro-4-isobutoxy-5-methoxyphenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(3-chloro-4-isobutoxy-5-methoxyphenyl)acrylic acid is an organic compound characterized by the presence of a chloro, isobutoxy, and methoxy substituent on a phenyl ring, along with an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-chloro-4-isobutoxy-5-methoxyphenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-isobutoxy-5-methoxybenzaldehyde.
Aldol Condensation: The key step involves an aldol condensation reaction between the benzaldehyde derivative and an appropriate acrylic acid derivative under basic conditions.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction of the acrylic acid moiety can yield the corresponding saturated carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted phenylacrylic acids.
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal-catalyzed reactions.
Material Science: It can be used in the synthesis of polymers with specific properties.
Biology and Medicine:
Drug Development:
Industry:
Coatings and Adhesives: The compound can be used in the formulation of specialty coatings and adhesives due to its acrylic acid moiety.
Mecanismo De Acción
The mechanism of action of (2E)-3-(3-chloro-4-isobutoxy-5-methoxyphenyl)acrylic acid is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The acrylic acid moiety may also participate in Michael addition reactions with nucleophiles in biological systems.
Comparación Con Compuestos Similares
- (2E)-3-(3-chloro-4-methoxyphenyl)acrylic acid
- (2E)-3-(3-chloro-4-isobutoxyphenyl)acrylic acid
Uniqueness: The presence of both isobutoxy and methoxy groups in (2E)-3-(3-chloro-4-isobutoxy-5-methoxyphenyl)acrylic acid provides unique steric and electronic properties, potentially leading to distinct reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Further research is needed to fully explore its potential and mechanism of action.
Propiedades
Número CAS |
790271-11-3 |
|---|---|
Fórmula molecular |
C14H17ClO4 |
Peso molecular |
284.73 g/mol |
Nombre IUPAC |
3-[3-chloro-5-methoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H17ClO4/c1-9(2)8-19-14-11(15)6-10(4-5-13(16)17)7-12(14)18-3/h4-7,9H,8H2,1-3H3,(H,16,17) |
Clave InChI |
YTYZKOPTJUDXGV-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=C(C=C(C=C1Cl)C=CC(=O)O)OC |
SMILES canónico |
CC(C)COC1=C(C=C(C=C1Cl)C=CC(=O)O)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


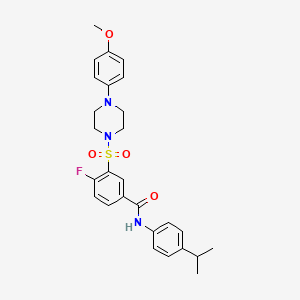
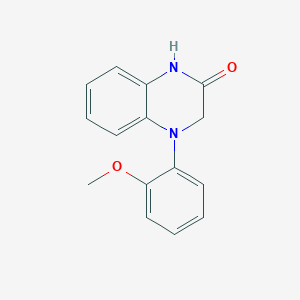
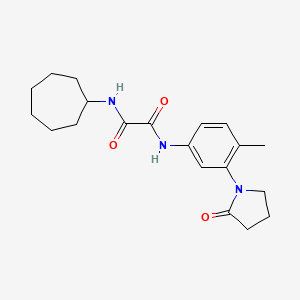
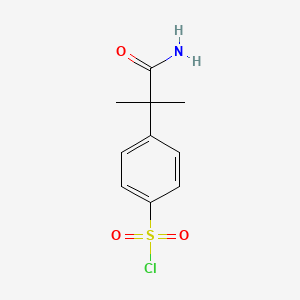


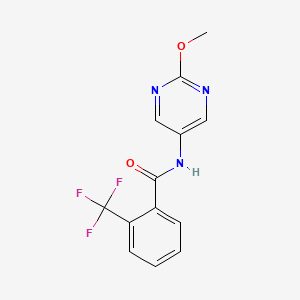
![{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}methanamine dihydrochloride](/img/structure/B2850664.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2850667.png)
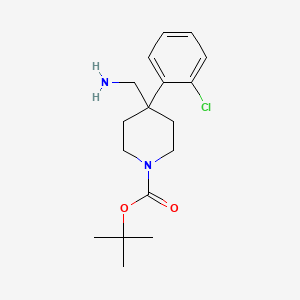
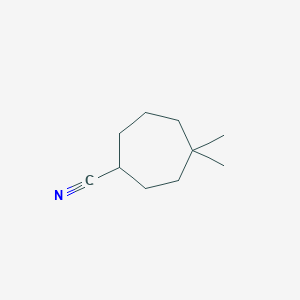
![2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2850673.png)
![2-methanesulfonyl-5-methyl-N-[3-methyl-2-(4-methylpiperidin-1-yl)butyl]pyrimidine-4-carboxamide](/img/structure/B2850674.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B2850676.png)
